molecular formula C24H21N3O3S B11596365 (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624725-98-0

(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596365
CAS No.: 624725-98-0
M. Wt: 431.5 g/mol
InChI Key: VPCUNDBZLOHKTM-XSFVSMFZSA-N
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Description

(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 624725-98-0) is a structurally complex heterocyclic compound featuring a thiazolo-triazole core fused with a benzofuran moiety. Its molecular formula is C₂₄H₂₁N₃O₃S (molecular weight: 431.507 g/mol), with a 2-butoxybenzylidene group at the 5-position and a 3-methylbenzofuran substituent at the 2-position . The (E)-configuration of the benzylidene double bond is critical for its spatial arrangement and intermolecular interactions, as demonstrated in related compounds via X-ray crystallography .

Properties

CAS No.

624725-98-0

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[(2-butoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H21N3O3S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-23(28)27-24(31-20)25-22(26-27)21-15(2)17-10-6-8-12-19(17)30-21/h5-12,14H,3-4,13H2,1-2H3/b20-14+

InChI Key

VPCUNDBZLOHKTM-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Origin of Product

United States

Preparation Methods

The synthesis of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, typically starting with the preparation of the benzofuran and thiazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine or chlorine substituents (e.g., 606956-78-9, 505060-83-3) increase molecular weight and polar surface area, favoring target binding but reducing solubility .
  • Solubility : Methoxy groups (6467-83-0) and shorter alkoxy chains (e.g., ethoxy in ) improve aqueous solubility compared to the butoxy chain in the target compound .

Biological Activity

The compound (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C24H21N3O3SC_{24}H_{21}N_{3}O_{3}S. Its structure features a thiazole ring fused with a triazole, along with butoxybenzylidene and benzofuran moieties. These structural elements are significant as they contribute to the compound's reactivity and interaction with biological targets.

Table 1: Structural Features and Biological Activities

Structural Feature Description Biological Activity
Thiazole and Triazole RingsFused heterocyclic structuresAnticancer activity
Butoxy GroupEnhances solubility and bioavailabilityPotentially improves pharmacokinetics
Benzofuran CoreAromatic compoundAntimicrobial properties

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. These methods allow for the fine-tuning of the compound's structure to enhance its efficacy. Common strategies include:

  • Condensation Reactions : Forming the benzylidene moiety through reactions with aldehydes.
  • Cyclization Reactions : Creating the thiazole and triazole rings via cyclization techniques.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance:

  • In Vitro Studies : Cell line assays have shown that this compound can induce apoptosis in various cancer cell lines.
  • Mechanistic Insights : Studies suggest that it may inhibit pathways related to cell growth and survival, such as the PI3K/Akt signaling pathway.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies indicate potential antimicrobial activity against various pathogens. The presence of the benzofuran moiety may enhance this property, given the known antimicrobial effects of similar compounds.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds. For example:

  • Thiazolo[3,2-b][1,2,4]triazoles :
    • Study Findings : Demonstrated significant anticancer activity in breast cancer models.
    • Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.
  • Benzofuran Derivatives :
    • Study Findings : Showed broad-spectrum antimicrobial activity.
    • Mechanism : Disruption of bacterial cell membranes.

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